3-cyclopentylprop-2-yn-1-ol
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Overview
Description
3-cyclopentylprop-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It is a member of the alkynyl alcohol family, characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-).
Preparation Methods
Synthetic Routes and Reaction Conditions
3-cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylacetylene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:
Cyclopentylacetylene: Starting material
Formaldehyde: Reactant
Base: Such as sodium hydroxide or potassium hydroxide
Reduction agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-yn-1-al.
Reduction: Cyclopentylprop-2-en-1-ol or cyclopentylprop-2-yn-1-ane.
Substitution: Cyclopentylprop-2-yn-1-chloride or cyclopentylprop-2-yn-1-bromide.
Scientific Research Applications
3-cyclopentylprop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu+), leading to the formation of covalent bonds with target molecules. This property makes it valuable in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
3-cyclopentylprop-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.
Cyclopentylprop-2-yn-1-amine: Contains an amine group instead of a hydroxyl group.
Cyclopentylprop-2-yn-1-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-cyclopentylprop-2-yn-1-ol is unique due to its combination of a cyclopentyl ring, an alkyne group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
187810-58-8 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
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